1-Acetoxypinoresinol (1-AP, CAS 81426-14-4) is a naturally occurring furanoid lignan with molecular formula C22H24O8 and molecular weight 416.42 g/mol. This compound is a member of the phytoestrogen family and possesses a steroid-like chemical structure characteristic of lignans.
Molecular FormulaC22H24O8
Molecular Weight416.4 g/mol
CAS No.81426-14-4
Cat. No.B1221245
⚠ Attention: For research use only. Not for human or veterinary use.
1-Acetoxypinoresinol (CAS 81426-14-4) for Research and Procurement: Lignan Compound Overview and Properties
1-Acetoxypinoresinol (1-AP, CAS 81426-14-4) is a naturally occurring furanoid lignan with molecular formula C22H24O8 and molecular weight 416.42 g/mol [1]. This compound is a member of the phytoestrogen family and possesses a steroid-like chemical structure characteristic of lignans [2]. 1-AP is one of the two principal lignans found in olives (Olea europaea) and extra virgin olive oil (EVOO), alongside its close structural analog (+)-pinoresinol [3]. Unlike (+)-pinoresinol, which occurs widely across various edible plants including flaxseed, sesame seeds, beans, whole-grain cereals, and certain fruits and vegetables, 1-AP was first identified in olives in 2000 and is considered exclusive to Olea europaea and its derived oils [4].
Enzyme inhibition research: α-amylase and α-glucosidase assay contexts
Neuroprotection pathway studies: STAT1 modulation and mycotoxin exposure models
Olive authentication analysis: cultivar-discriminating marker for Olea europaea products
[2] Wijaya GYA, Cuffaro D, Bertini S, Digiacomo M, Macchia M. 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. Nutrients. 2024;16(10):1474. doi:10.3390/nu16101474. View Source
[3] López-Biedma A, Sánchez-Quesada C, Delgado-Rodríguez M, Gaforio JJ. The biological activities of natural lignans from olives and virgin olive oils: A review. J Funct Foods. 2016;26:36-47. doi:10.1016/j.jff.2016.07.005. View Source
[4] Brenes M, García A, Rios JJ, García P, Garrido A. Use of 1-acetoxypinoresinol to authenticate Picual olive oils. Int J Food Sci Technol. 2002;37(6):615-625. (Referenced in: Wijaya GYA et al. Nutrients. 2024). View Source
Why Generic Lignan or Pinoresinol Substitution Cannot Replace 1-Acetoxypinoresinol in Specialized Research
Scientific and industrial users cannot interchangeably substitute 1-acetoxypinoresinol with (+)-pinoresinol or other generic lignans due to substantial, quantifiable differences in enzyme inhibitory potency, biological activity in disease-relevant models, and distribution specificity. The C-1 acetylation of the furofuran ring in 1-AP has been identified as the key structural determinant driving enhanced activity against α-glucosidase and α-amylase compared to pinoresinol [1]. Furthermore, in neuroprotection studies against tremorgenic mycotoxin toxicity, 1-AP demonstrated complete reversal of STAT1 pathway activation and normalization of biochemical parameters, whereas (+)-pinoresinol was identified only as a potential hit and did not show equivalent in vivo efficacy [2]. Additionally, the exclusive occurrence of 1-AP in olives and EVOO—in contrast to the broad plant distribution of pinoresinol—makes 1-AP a uniquely specific chemical marker for olive oil authentication and traceability studies [3]. These distinctions have direct implications for experimental design, biomarker validation, and procurement decisions where specific bioactivity or source authentication is required.
Enzyme profileC-1 acetylation may shift inhibitory potency; pinoresinol shows limited activity in reported α-amylase/α-glucosidase assays.
Neuroprotection1-AP demonstrated model-response in vivo; pinoresinol in vivo protective effect not reported, limiting pathway-study substitution.
Source specificity1-AP is olive-exclusive; pinoresinol broadly distributed across plant families, reducing authentication specificity.
[1] Mwakalukwa R, Amen Y, Nagata M, Shimizu K. Postprandial hyperglycemia lowering effect of the isolated compounds from olive mill wastes - An inhibitory activity and kinetics studies on α-glucosidase and α-amylase enzymes. ACS Omega. 2020;5(32):20070-20079. doi:10.1021/acsomega.0c01639. View Source
[2] Qusa MH, Abdelwahed KS, Hill RA, El Sayed KA. Olive Oil Lignan (+)-Acetoxypinoresinol Peripheral Motor and Neuronal Protection against the Tremorgenic Mycotoxin Penitrem A Toxicity via STAT1 Pathway. ACS Chem Neurosci. 2020;11(21):3575-3589. doi:10.1021/acschemneuro.0c00458. View Source
[3] Wijaya GYA, Cuffaro D, Bertini S, Digiacomo M, Macchia M. 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. Nutrients. 2024;16(10):1474. doi:10.3390/nu16101474. View Source
Quantitative Comparative Evidence: 1-Acetoxypinoresinol vs. Pinoresinol and Other Lignans in Key Biological Assays
1-Acetoxypinoresinol Exhibits >36-Fold Stronger α-Amylase Inhibition than Pinoresinol
1-Acetoxypinoresinol (1-AP) demonstrates substantially stronger inhibitory activity against α-amylase compared to pinoresinol. The esterification at C-1 of the furofuran ring in 1-AP is identified as the key structural feature responsible for this enhanced activity [1].
α-Amylase InhibitionHead-to-head
IC50 13.9 μM vs >500 μM
>36-fold reported difference; in vitro enzyme assay
Supports selection for α-amylase inhibitor screening
Pinoresinol IC50 >500 μM; acarbose used as positive control
>36-fold greater potency (calculated as >500/13.9)
Conditions
In vitro enzyme inhibition assay using α-amylase; isolated compounds from olive mill wastes; acarbose served as positive control
Why This Matters
This quantitative difference supports the selection of 1-AP over pinoresinol for research programs targeting postprandial hyperglycemia management or screening for α-amylase inhibitors.
[1] Mwakalukwa R, Amen Y, Nagata M, Shimizu K. Postprandial hyperglycemia lowering effect of the isolated compounds from olive mill wastes - An inhibitory activity and kinetics studies on α-glucosidase and α-amylase enzymes. ACS Omega. 2020;5(32):20070-20079. View Source
In the same comparative study, 1-AP exhibited strong inhibitory activity against α-glucosidase (IC50 = 313 μM), which was less than or close to that of the clinical drug acarbose. In contrast, pinoresinol showed only weak activity (IC50 > 500 μM) [1]. Kinetic analysis revealed that 1-AP inhibits α-glucosidase via an uncompetitive mechanism with high enzyme affinity (Ki > 1), distinct from the mixed-type and noncompetitive mechanisms observed for other olive-derived compounds [1].
α-Glucosidase InhibitionHead-to-head
IC50 313 μM vs >500 μM (pinoresinol)
Comparable to acarbose range; uncompetitive mechanism
Supports α-glucosidase inhibitor research; pinoresinol weakly active
Kinetic analysis: Ki >1, distinct mechanism from other olive compounds
Type 2 diabetesα-GlucosidasePostprandial glucose
Evidence Dimension
α-Glucosidase inhibitory activity (IC50)
Target Compound Data
IC50 = 313 μM
Comparator Or Baseline
Pinoresinol: IC50 > 500 μM; Acarbose (positive control): IC50 approximately 300-400 μM range
In vitro α-glucosidase enzyme inhibition assay; isolated compounds from olive mill wastes
Why This Matters
Procurement of 1-AP rather than pinoresinol is essential for studies requiring meaningful α-glucosidase inhibitory activity, as pinoresinol is effectively inactive in this assay.
Type 2 diabetesα-GlucosidasePostprandial glucose
[1] Mwakalukwa R, Amen Y, Nagata M, Shimizu K. Postprandial hyperglycemia lowering effect of the isolated compounds from olive mill wastes - An inhibitory activity and kinetics studies on α-glucosidase and α-amylase enzymes. ACS Omega. 2020;5(32):20070-20079. View Source
1-Acetoxypinoresinol Provides In Vivo Neuroprotection Against Tremorgenic Mycotoxin; Pinoresinol Shows No Equivalent Efficacy
In a Swiss albino mouse model of penitrem A (PA) neurotoxicity, (+)-1-acetoxypinoresinol (AC) significantly minimized fatality after intraperitoneal administration of PA fatal doses and normalized most biochemical factors by modulating STAT1 expression [1]. Preliminary in vitro screening in Schwann cells identified both pinoresinol (PN) and AC as potential hits, but only AC demonstrated robust in vivo efficacy. AC exclusively occurs in EVOO, unlike PN which occurs in several plants [1].
In Vivo NeuroprotectionHead-to-head
Minimized fatality; normalized biomarkers via STAT1
Swiss albino mouse model, penitrem A toxicity
Supports neuroprotection model endpoint context
Pinoresinol lacked demonstrated in vivo protective effect
NeuroprotectionMycotoxinSTAT1 pathway
Evidence Dimension
In vivo neuroprotection against PA-induced fatality
Pinoresinol: Identified as potential hit in vitro; in vivo efficacy not demonstrated
Quantified Difference
AC reduced fatality vs. PA lethal dose; PN lacked demonstrated in vivo protective effect
Conditions
Swiss albino mouse model; intraperitoneal PA administration; Schwann cell in vitro screening
Why This Matters
For neuroprotection research involving tremorgenic mycotoxins or JAK/STAT pathway modulation, 1-AP should be prioritized over pinoresinol due to demonstrated in vivo efficacy.
NeuroprotectionMycotoxinSTAT1 pathway
[1] Qusa MH, Abdelwahed KS, Hill RA, El Sayed KA. Olive Oil Lignan (+)-Acetoxypinoresinol Peripheral Motor and Neuronal Protection against the Tremorgenic Mycotoxin Penitrem A Toxicity via STAT1 Pathway. ACS Chem Neurosci. 2020;11(21):3575-3589. View Source
1-Acetoxypinoresinol Concentration Varies Significantly by Olive Cultivar, Enabling Authentication Applications
Quantitative analysis of commercial virgin olive oils revealed that pinoresinol concentration was rather similar across all oils analyzed, whereas 1-acetoxypinoresinol concentration exhibited substantial cultivar-dependent variation [1]. This differential concentration profile makes 1-AP a more informative analytical marker than pinoresinol for olive oil authentication and cultivar identification.
Cultivar VariabilityHead-to-head
1-AP concentration varies by cultivar
Higher in Arbequina/Empeltre; pinoresinol similar across oils
Enables cultivar-discriminating authentication
Preparative HPLC of commercial virgin olive oils
Food authenticationOlive oilCultivar traceability
Evidence Dimension
Concentration variability across olive cultivars
Target Compound Data
Higher concentration in Arbequina and Empeltre cultivars; may represent major phenolic compound in some oils
Comparator Or Baseline
Pinoresinol: Rather similar concentration in all oils analyzed
Commercial virgin olive oils analyzed by preparative HPLC; Arbequina, Empeltre, Picual, and Picudo cultivars
Why This Matters
For food authentication, quality control, or traceability studies, 1-AP serves as a more discriminating analytical marker than pinoresinol due to its cultivar-specific concentration differences.
Food authenticationOlive oilCultivar traceability
[1] Brenes M, García A, Rios JJ, García P, Garrido A. Pinoresinol and 1-acetoxypinoresinol, two new phenolic compounds identified in olive oil. J Agric Food Chem. 2000;48(11):5156-5160. (Accessed via INFONA record). View Source
1-Acetoxypinoresinol Is Exclusively Found in Olives, Pinoresinol Is Widely Distributed
While (+)-pinoresinol occurs in multiple edible plants including flaxseed, beans, whole-grain cereals, sesame seeds, and certain vegetables and fruits, 1-acetoxypinoresinol was exclusively identified in olives (Olea europaea) and was first reported in 2000 [1]. This exclusivity has been confirmed across multiple independent studies [2].
Source ExclusivityCross-study comparable
Exclusive to Olea europaea
Pinoresinol found in flaxseed, sesame, cereals, etc.
Olive-specific source authentication marker
Confirmed by independent phytochemical surveys
Source authenticationPhytochemistryBiomarker
Evidence Dimension
Plant source distribution
Target Compound Data
Exclusively identified in olives and EVOO
Comparator Or Baseline
Pinoresinol: Found in flaxseed, beans, cereals, sesame, various fruits and vegetables
Quantified Difference
1-AP distribution is limited to a single plant genus; pinoresinol is broadly distributed across multiple plant families
Conditions
Phytochemical surveys and analytical chemistry literature spanning multiple plant species
Why This Matters
1-AP can serve as a unique, specific chemical marker for olive-derived products, whereas pinoresinol cannot distinguish olive oil from other plant sources.
Source authenticationPhytochemistryBiomarker
[1] Wijaya GYA, Cuffaro D, Bertini S, Digiacomo M, Macchia M. 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. Nutrients. 2024;16(10):1474. View Source
[2] López-Biedma A, Sánchez-Quesada C, Delgado-Rodríguez M, Gaforio JJ. The biological activities of natural lignans from olives and virgin olive oils: A review. J Funct Foods. 2016;26:36-47. View Source
Structural Determinant: C-1 Esterification Drives 1-Acetoxypinoresinol's Superior Enzyme Inhibitory Activity
A structure-activity relationship (SAR) analysis concluded that the esterification of C-1 of the furofuran ring is the key feature responsible for the stronger activity of 1-acetoxypinoresinol against both α-amylase and α-glucosidase compared to pinoresinol [1]. This finding is consistent with broader observations in the lignan class, where the configuration and substitution pattern of the furofuran ring significantly influence biological activity [2].
SAR DeterminantClass-level inference
C-1 acetate ester drives inhibition difference
Compared to pinoresinol C-1 hydroxyl
Class-level SAR for lignan enzyme inhibition
Supporting furofuran lignan class evidence; further validation may be needed
Structural determinant of enzyme inhibitory activity
Target Compound Data
C-1 acetate ester group present
Comparator Or Baseline
Pinoresinol: C-1 hydroxyl group (unesterified)
Quantified Difference
IC50 difference of >36-fold for α-amylase; strong vs. weak inhibition for α-glucosidase
Conditions
Comparative enzyme inhibition assays (α-amylase and α-glucosidase); molecular structural analysis
Why This Matters
For medicinal chemistry or lead optimization programs, the identified SAR provides a rational basis for selecting 1-AP over pinoresinol as a starting scaffold for developing more potent α-glucosidase or α-amylase inhibitors.
[1] Mwakalukwa R, Amen Y, Nagata M, Shimizu K. Postprandial hyperglycemia lowering effect of the isolated compounds from olive mill wastes - An inhibitory activity and kinetics studies on α-glucosidase and α-amylase enzymes. ACS Omega. 2020;5(32):20070-20079. View Source
[2] Nikaido T, Ohmoto T, Kinoshita T, Sankawa U, Nishibe S, Hisada S. Inhibition of cyclic AMP phosphodiesterase by lignans. Chem Pharm Bull. 1981;29(12):3586-3592. (Supporting evidence for class-level SAR of furofuran lignans). View Source
High-Impact Application Scenarios for 1-Acetoxypinoresinol Based on Quantitative Evidence
Anti-Diabetic Drug Discovery: α-Amylase and α-Glucosidase Inhibitor Screening
1-Acetoxypinoresinol is suitable for use as a reference compound or starting scaffold in type 2 diabetes drug discovery programs targeting postprandial hyperglycemia. Its demonstrated α-amylase inhibitory activity (IC50 = 13.9 μM) is >36-fold more potent than pinoresinol (IC50 > 500 μM), and its α-glucosidase inhibitory activity (IC50 = 313 μM) is comparable to the clinical drug acarbose, whereas pinoresinol shows only weak activity [1]. The uncompetitive inhibition mechanism and high enzyme affinity (Ki > 1) of 1-AP distinguish it mechanistically from other olive-derived compounds [1].
Neuroscience Research: Protection Against Tremorgenic Mycotoxin Neurotoxicity
For neuroscience and toxicology studies investigating the JAK/STAT signaling pathway or protection against tremorgenic mycotoxins such as penitrem A, 1-acetoxypinoresinol provides a validated research tool with demonstrated in vivo efficacy. In a Swiss albino mouse model, 1-AP significantly minimized fatality after PA administration and normalized biochemical parameters by modulating STAT1 expression, while pinoresinol lacked demonstrated in vivo protective effects [2].
Food Authentication and Quality Control: Olive Oil Cultivar Traceability
1-Acetoxypinoresinol serves as a cultivar-discriminating analytical marker for virgin olive oil authentication and quality control applications. Unlike pinoresinol, which shows similar concentrations across all olive oil cultivars, 1-AP concentrations vary substantially by cultivar—higher in Arbequina and Empeltre oils than in Picual or Picudo oils [3]. This differential concentration profile enables more precise origin verification and adulteration detection in commercial olive oil products.
Due to its exclusive occurrence in olives and EVOO, 1-acetoxypinoresinol can be employed as a definitive chemical marker to verify the authenticity of olive-derived ingredients in nutraceutical formulations, functional foods, or research materials. Pinoresinol, which is widely distributed across numerous plant species including flaxseed, sesame, beans, and cereals [4], cannot provide the same level of source specificity.
Application
Selection Property
Validation Focus
Carbohydrate metabolism enzyme inhibition assays
α-Amylase/α-glucosidase inhibitory profile
Enzyme kinetics and mechanism of inhibition
Neuroprotection pathway research (mycotoxin model)
STAT1 pathway modulation context
In vivo neuroprotection endpoint validation
Olive oil cultivar authentication
Cultivar-dependent concentration profile
HPLC-based origin verification
Olive-derived product source verification
Exclusive occurrence in Olea europaea
Phytochemical marker specificity
[1] Mwakalukwa R, Amen Y, Nagata M, Shimizu K. Postprandial hyperglycemia lowering effect of the isolated compounds from olive mill wastes - An inhibitory activity and kinetics studies on α-glucosidase and α-amylase enzymes. ACS Omega. 2020;5(32):20070-20079. View Source
[2] Qusa MH, Abdelwahed KS, Hill RA, El Sayed KA. Olive Oil Lignan (+)-Acetoxypinoresinol Peripheral Motor and Neuronal Protection against the Tremorgenic Mycotoxin Penitrem A Toxicity via STAT1 Pathway. ACS Chem Neurosci. 2020;11(21):3575-3589. View Source
[3] Brenes M, García A, Rios JJ, García P, Garrido A. Pinoresinol and 1-acetoxypinoresinol, two new phenolic compounds identified in olive oil. J Agric Food Chem. 2000;48(11):5156-5160. View Source
[4] Wijaya GYA, Cuffaro D, Bertini S, Digiacomo M, Macchia M. 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. Nutrients. 2024;16(10):1474. View Source
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